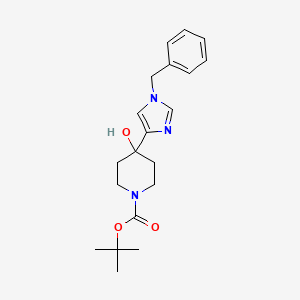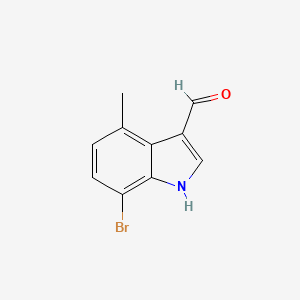
2-(3-Bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Vue d'ensemble
Description
The compound “2-(3-Bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane” is a complex organic molecule. It contains a phenyl ring which is substituted with bromo and fluoro groups, and a dioxazaborocane ring which is a heterocyclic compound containing oxygen, nitrogen, and boron atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the phenyl ring, the introduction of the bromo and fluoro substituents, and the formation of the dioxazaborocane ring. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring and the dioxazaborocane ring would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The bromo and fluoro substituents on the phenyl ring could potentially be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-(3-Bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane and related compounds are primarily explored in the context of chemical synthesis and structural analysis. These compounds are utilized in various synthesis reactions, contributing significantly to the field of organometallic chemistry.
Synthesis and Functionalization:
- The compound undergoes Br/Li exchange reactions, playing a pivotal role in the synthesis of ortho-functionalized arylboronic acids, and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. These derivatives exhibit high rotational barriers around the Caryl bond, indicating potential applications in material science or drug design due to their stable molecular structure (Da̧browski et al., 2007).
- The compound's derivatives are involved in selective Br/Li exchange reactions, leading to the formation of functionalized arylboronic acids when treated with electrophiles. The selectivity of lithiation in these reactions varies based on the nature of the boronate group present, indicating its potential in tailored chemical synthesis (Durka et al., 2013).
Structural and Polymorphic Studies:
- Polymorphism in such compounds is a topic of interest, providing insights into different molecular conformations and their impacts on physical properties like thermal expansion and chemical reactivity. These studies are crucial in materials science, particularly in the design of polymers and other complex materials (Durka et al., 2011).
Nanoparticle Production and Luminescence:
- Derivatives of similar organoboronic compounds are used in the creation of nanoparticles, exhibiting bright fluorescence and quantum yields. This is significant in the fields of materials science and bioimaging, where the brightness and stability of the fluorescent signal are crucial (Fischer et al., 2013).
Pharmacological Potentials:
- While direct applications in drug synthesis or pharmacology are not explicitly mentioned for this compound, related compounds have been studied for their antibacterial and anticancer properties. This suggests that the structural features of these compounds could be beneficial in drug design and discovery (Holla et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrFNO2/c1-2-3-4-18-5-7-19-15(20-8-6-18)12-9-13(16)11-14(17)10-12/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUJEJVVNDXALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride](/img/structure/B1377949.png)

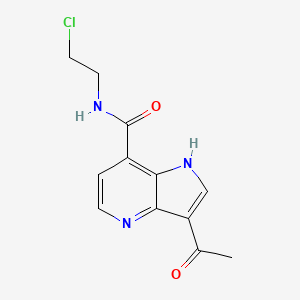
![(R)-1-Boc-2-methyl-[1,4]diazepane](/img/structure/B1377953.png)
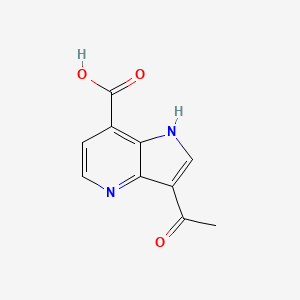
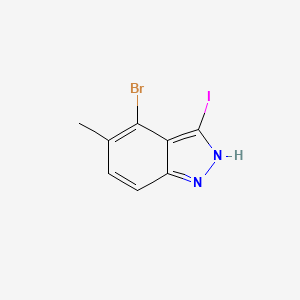



![N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B1377965.png)
![6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine](/img/structure/B1377967.png)
